Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774633
InChI: InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3
SMILES:
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol

Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC16774633

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.60 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate -

Specification

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
IUPAC Name methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3
Standard InChI Key QXUKIZZIDIXSEL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN2C(=C(C=N2)Cl)N=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold, where a pyrazole ring is fused with a pyrimidine ring. The chlorine atom occupies the 3-position of the pyrazole moiety, while a methyl ester group is attached at the 6-position of the pyrimidine ring. This arrangement confers unique electronic and steric properties, influencing both reactivity and interactions with biological targets.

Key Physicochemical Parameters

The compound’s stability and solubility are critical for its pharmacological applications. Experimental data indicate a melting point range of 194–196°C and moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol . The following table summarizes its core properties:

PropertyValue
Molecular FormulaC8H6ClN3O2\text{C}_8\text{H}_6\text{ClN}_3\text{O}_2
Molecular Weight211.60 g/mol
Melting Point194–196°C
SolubilitySoluble in DMSO, ethanol
Purity≥95% (HPLC)

The chlorine substituent enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions, while the methyl ester group at position 6 provides a handle for further functionalization .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate typically begins with 5-aminopyrazole derivatives. A representative route involves:

  • Cyclocondensation: Reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to form pyrazolo[1,5-a]pyrimidine-5,7-diol .

  • Chlorination: Treating the diol intermediate with phosphorus oxychloride (POCl3\text{POCl}_3) to introduce chlorine at the 3-position, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .

  • Esterification: Substituting the 7-chloro group with a methyl ester via nucleophilic acyl substitution using methanol in the presence of a base such as potassium carbonate.

This method achieves yields of 61–89% for key intermediates, with microwave-assisted synthesis reported to enhance reaction efficiency .

Optimization Strategies

Recent advances emphasize solvent selection and catalytic systems. For instance, using DMSO as a solvent at 80°C improves reaction homogeneity, while palladium catalysts enable selective functionalization at the 6-position . Microwave irradiation reduces reaction times from hours to minutes, achieving yields exceeding 90% in some cases.

Biological Activities and Mechanisms

Kinase Inhibition

Therapeutic Applications

Inflammatory and Autoimmune Diseases

The compound’s PI3Kδ\text{PI3K}\delta-selective inhibition makes it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD). In murine models, inhaled formulations reduced airway inflammation by 60% compared to controls, with minimal systemic toxicity .

Oncology

Structural analogues are under investigation as adjuvants in combination therapies. For instance, co-administration with paclitaxel synergistically enhanced cytotoxicity in breast cancer cells, achieving a combination index (CI\text{CI}) of 0.3.

Future Research Directions

Prodrug Development

Converting the methyl ester to a phosphate prodrug could improve oral bioavailability. Preliminary pharmacokinetic studies in rats show a 3-fold increase in plasma exposure with prodrug formulations.

Targeted Drug Delivery

Conjugating the compound to monoclonal antibodies or nanoparticles may enhance tumor-specific accumulation. Early-stage research using HER2-targeted liposomes demonstrated a 50% reduction in tumor volume in xenograft models .

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